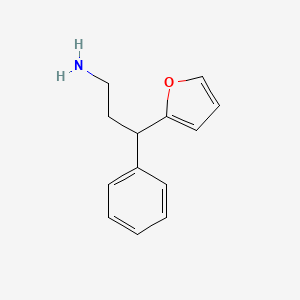

3-(Furan-2-yl)-3-phenylpropan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(Furan-2-yl)-3-phenylpropan-1-amine” is a complex organic molecule that contains a furan ring and a phenyl group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring .

Synthesis Analysis

While specific synthesis methods for “3-(Furan-2-yl)-3-phenylpropan-1-amine” are not available, similar compounds have been synthesized through various methods . For instance, 3-Aryl-3-(Furan-2-yl)propanoic acid derivatives have been synthesized through hydroarylation of the carbon–carbon double bond of 3-(Furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions .Physical And Chemical Properties Analysis

Without specific experimental data, the physical and chemical properties of “3-(Furan-2-yl)-3-phenylpropan-1-amine” cannot be accurately determined .Applications De Recherche Scientifique

Antimicrobial Activity

One of the prominent applications of derivatives of 3-(Furan-2-yl)-3-phenylpropan-1-amine is in the field of antimicrobial activity. Compounds synthesized from this molecule have shown effectiveness against yeast-like fungi Candida albicans at certain concentrations . This suggests potential for developing new antimicrobial agents that could be used to treat fungal infections.

Synthesis of Propenoic Acid Derivatives

The molecule serves as a precursor in the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives . These derivatives are obtained through hydroarylation of carbon–carbon double bonds, a process that could be valuable in the production of various organic compounds with potential applications in pharmaceuticals and materials science.

Ergogenic Effects in Sports Science

In sports science, there is potential research interest in the ergogenic effects of amino acid derivatives, including those related to 3-(Furan-2-yl)-3-phenylpropan-1-amine. These compounds may influence exercise performance by affecting hormone secretion, energy metabolism, and nervous system function, although more research is needed to fully understand these effects.

Chemical Education

This compound and its derivatives can be used as case studies in chemical education, particularly in organic synthesis and reaction mechanisms. It provides a practical example of concepts such as superelectrophilic activation and Friedel–Crafts reactions .

Orientations Futures

The future directions for research on “3-(Furan-2-yl)-3-phenylpropan-1-amine” could include further investigation into its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to assess its potential uses .

Mécanisme D'action

Target of Action

Similar compounds have shown antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus .

Mode of Action

It’s known that the compound is synthesized through the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions . The corresponding O,C-diprotonated forms of the starting furan acids and esters are considered reactive electrophilic species in these transformations .

Biochemical Pathways

The compound’s synthesis involves reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in brønsted superacid tfoh . This suggests that the compound may interact with biochemical pathways involving these substances.

Result of Action

Similar compounds have demonstrated good antimicrobial activity against yeast-like fungi candida albicans, as well as against escherichia coli and staphylococcus aureus .

Action Environment

The synthesis of similar compounds has been successfully carried out under the action of alcl3 , suggesting that the compound’s action may be influenced by the presence of certain chemicals in the environment.

Propriétés

IUPAC Name |

3-(furan-2-yl)-3-phenylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c14-9-8-12(13-7-4-10-15-13)11-5-2-1-3-6-11/h1-7,10,12H,8-9,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZRFMKKTZNLNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389887 |

Source

|

| Record name | 3-Furan-2-yl-3-phenyl-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-2-yl)-3-phenylpropan-1-amine | |

CAS RN |

374910-04-0 |

Source

|

| Record name | 3-Furan-2-yl-3-phenyl-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)

![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)